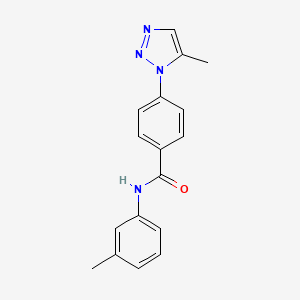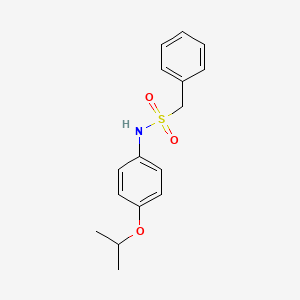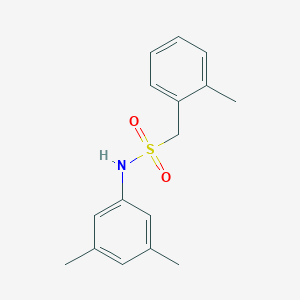![molecular formula C16H13FN4O3 B4428462 {2-[2-(4-fluorobenzyl)-2H-tetrazol-5-yl]phenoxy}acetic acid](/img/structure/B4428462.png)
{2-[2-(4-fluorobenzyl)-2H-tetrazol-5-yl]phenoxy}acetic acid
Übersicht
Beschreibung
{2-[2-(4-fluorobenzyl)-2H-tetrazol-5-yl]phenoxy}acetic acid, also known as FTA, is a novel compound that has gained attention in the scientific community due to its potential therapeutic applications. FTA belongs to the class of tetrazole-based compounds, which have been reported to possess a wide range of biological activities.
Wirkmechanismus
The exact mechanism of action of {2-[2-(4-fluorobenzyl)-2H-tetrazol-5-yl]phenoxy}acetic acid is not fully understood. However, it has been reported that this compound exerts its anti-inflammatory and analgesic effects by inhibiting the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α). This compound also inhibits the activity of cyclooxygenase-2 (COX-2), which is an enzyme involved in the production of prostaglandins that play a crucial role in the inflammatory response.
Biochemical and Physiological Effects:
This compound has been shown to have a good safety profile and minimal toxicity. In animal studies, this compound has been reported to reduce the levels of pro-inflammatory cytokines, decrease the expression of COX-2, and inhibit the activation of nuclear factor kappa B (NF-κB), which is a transcription factor involved in the regulation of inflammation. This compound has also been shown to reduce the levels of reactive oxygen species (ROS) and malondialdehyde (MDA), which are markers of oxidative stress.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of {2-[2-(4-fluorobenzyl)-2H-tetrazol-5-yl]phenoxy}acetic acid is its high selectivity towards COX-2, which reduces the risk of side effects associated with non-steroidal anti-inflammatory drugs (NSAIDs) that inhibit both COX-1 and COX-2. This compound also has a good pharmacokinetic profile and can be administered orally. However, one of the limitations of this compound is its low water solubility, which may affect its bioavailability and efficacy.
Zukünftige Richtungen
For research on {2-[2-(4-fluorobenzyl)-2H-tetrazol-5-yl]phenoxy}acetic acid include the development of novel formulations to improve its solubility and bioavailability, the evaluation of its potential use in combination therapy with other drugs, and the investigation of its mechanism of action in different disease models. In addition, further studies are needed to explore the potential use of this compound in other therapeutic areas such as neurodegenerative diseases and cardiovascular disorders.
Wissenschaftliche Forschungsanwendungen
{2-[2-(4-fluorobenzyl)-2H-tetrazol-5-yl]phenoxy}acetic acid has been extensively studied for its potential therapeutic applications. It has been reported to possess anti-inflammatory, analgesic, and anti-nociceptive activities. This compound has also shown promising results in the treatment of neuropathic pain, osteoarthritis, and rheumatoid arthritis. In addition, this compound has been studied for its potential use in cancer therapy due to its ability to induce apoptosis in cancer cells.
Eigenschaften
IUPAC Name |
2-[2-[2-[(4-fluorophenyl)methyl]tetrazol-5-yl]phenoxy]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13FN4O3/c17-12-7-5-11(6-8-12)9-21-19-16(18-20-21)13-3-1-2-4-14(13)24-10-15(22)23/h1-8H,9-10H2,(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBKQJLLQKNFQCY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NN(N=N2)CC3=CC=C(C=C3)F)OCC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13FN4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-{[4-allyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-(4-chloro-2-fluorophenyl)acetamide](/img/structure/B4428393.png)
![9-benzyl-1,3,7-trimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B4428400.png)

![methyl (1,7-dimethyl-2,4-dioxo-8-propyl-1,2,4,8-tetrahydro-3H-imidazo[2,1-f]purin-3-yl)acetate](/img/structure/B4428411.png)
![N-[2-(1-allyl-1H-benzimidazol-2-yl)ethyl]cyclohexanecarboxamide](/img/structure/B4428417.png)
![2-[(3-cyano-2-pyridinyl)thio]-N-(2-methoxy-5-methylphenyl)acetamide](/img/structure/B4428419.png)


![N-[1-(4-fluorobenzyl)-1H-benzimidazol-2-yl]acetamide](/img/structure/B4428447.png)
![N-[5-bromo-2-(pyridin-3-ylmethoxy)benzyl]prop-2-en-1-amine hydrochloride](/img/structure/B4428451.png)
![N-(4-ethoxyphenyl)-6-[(4-ethyl-1-piperazinyl)methyl]-1,3,5-triazine-2,4-diamine](/img/structure/B4428457.png)
![methyl 4-{[5-(4-pyridinyl)-2H-tetrazol-2-yl]methyl}benzoate](/img/structure/B4428467.png)
![2-{[4-ethyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-[4-(4-morpholinyl)phenyl]acetamide](/img/structure/B4428469.png)
![N-cyclohexyl-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-methylpropanamide](/img/structure/B4428474.png)